molecular formula C16H24N2 B021794 (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine CAS No. 101438-17-9

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine

Cat. No. B021794
M. Wt: 244.37 g/mol
InChI Key: NIFBNIANYCOETB-UHFFFAOYSA-N
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Description

“(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine” is a chemical compound with the molecular formula C16H26Cl2N2 . It is also known as 8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CN1C2CCC1CC (C2)NCCC3=CC=CC=C3.Cl.Cl .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.30 . More detailed physical and chemical properties are not available in the sources I have access to.

Safety And Hazards

This compound is intended for research use only and is not intended for diagnostic or therapeutic use . For more detailed safety and hazard information, please refer to the Safety Data Sheet (SDS) provided by the manufacturer.

properties

IUPAC Name

8-methyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-18-15-7-8-16(18)12-14(11-15)17-10-9-13-5-3-2-4-6-13/h2-6,14-17H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIFBNIANYCOETB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)NCCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90385510
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine

CAS RN

101438-17-9
Record name (8-Methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-phenethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90385510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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